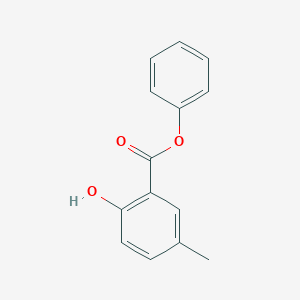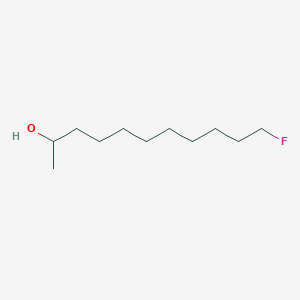
11-Fluoroundecan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Fluoroundecan-2-OL is an organic compound with the molecular formula C11H23FO. It is a fluorinated alcohol, which means it contains a fluorine atom attached to a carbon chain that also includes a hydroxyl group (-OH). Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluoroundecan-2-OL typically involves the introduction of a fluorine atom into an undecanol precursor. One common method is the nucleophilic substitution reaction, where a fluorine source such as hydrogen fluoride (HF) or a fluorinating agent like diethylaminosulfur trifluoride (DAST) is used. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
11-Fluoroundecan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The fluorine atom can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 11-fluoroundecan-2-one or 11-fluoroundecanal.
Reduction: Formation of 11-undecan-2-OL or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
11-Fluoroundecan-2-OL has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased resistance to degradation.
Mecanismo De Acción
The mechanism of action of 11-Fluoroundecan-2-OL involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity to biological molecules. For example, the fluorine atom can enhance the compound’s ability to form hydrogen bonds, increasing its interaction with enzymes and receptors. Additionally, the fluorinated alcohol can participate in metabolic pathways, leading to the formation of active metabolites that exert specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Fluoroundecan-2-OL
- 11-Chloroundecan-2-OL
- 11-Bromoundecan-2-OL
- 11-Iodoundecan-2-OL
Uniqueness
11-Fluoroundecan-2-OL is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size contribute to increased stability and reactivity, making this compound a valuable compound in various applications.
Propiedades
Número CAS |
101803-63-8 |
|---|---|
Fórmula molecular |
C11H23FO |
Peso molecular |
190.30 g/mol |
Nombre IUPAC |
11-fluoroundecan-2-ol |
InChI |
InChI=1S/C11H23FO/c1-11(13)9-7-5-3-2-4-6-8-10-12/h11,13H,2-10H2,1H3 |
Clave InChI |
NVMYVARFCPAXNR-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCCCCF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14070394.png)

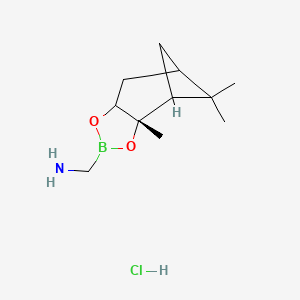

![4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one](/img/structure/B14070413.png)
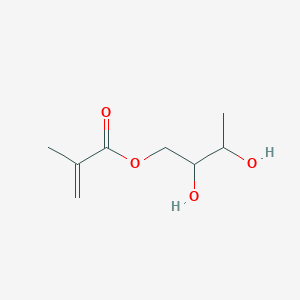
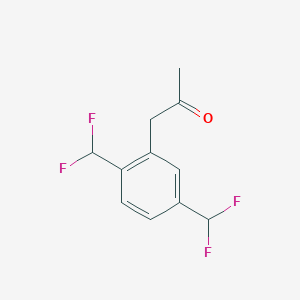
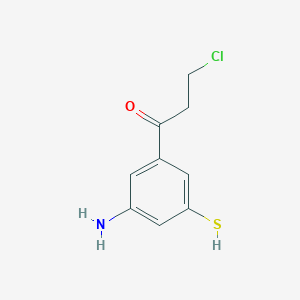
![1-[(6-Bromohexyl)oxy]-4-ethenylbenzene](/img/structure/B14070439.png)
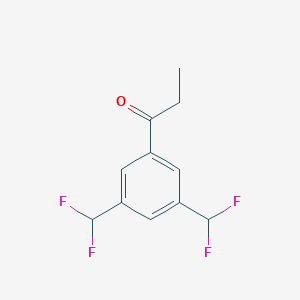

![2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide](/img/structure/B14070453.png)

